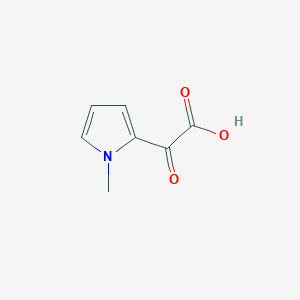

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNZDWKDZWPYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604864 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-43-1 | |

| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, a molecule of interest for various research and development applications. This document outlines the core synthetic strategy, provides a detailed plausible experimental protocol, and presents key data in a structured format for ease of reference.

Introduction

This compound, with the CAS Number 21898-43-1, is a pyrrole derivative featuring a glyoxylic acid moiety at the 2-position. Its structural motifs are present in various biologically active compounds, making its synthesis a relevant topic for medicinal chemistry and drug discovery. The primary and most direct route for the synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 1-methylpyrrole.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step reaction sequence:

-

Friedel-Crafts Acylation: Reaction of 1-methylpyrrole with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate, (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride.

-

Hydrolysis: Subsequent hydrolysis of the acyl chloride intermediate to yield the final product, this compound.

This pathway is illustrated in the diagram below.

Detailed Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylation of pyrrole derivatives.

Step 1: Friedel-Crafts Acylation of 1-Methylpyrrole

Materials:

-

1-Methylpyrrole

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

-

Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the mixture is stirred for an additional 20 minutes at 0 °C.

-

A solution of 1-methylpyrrole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature does not rise above 5 °C.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride, which is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

Materials:

-

Crude (1-methyl-1H-pyrrol-2-yl)(oxo)acetyl chloride

-

Water

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Dilute hydrochloric acid

Procedure:

-

The crude acyl chloride from Step 1 is dissolved in diethyl ether.

-

The solution is slowly added to a stirred mixture of ice and water.

-

The mixture is stirred vigorously for 1-2 hours until the hydrolysis is complete (monitored by TLC or the disappearance of the acyl chloride).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are extracted with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate extract is carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Methylpyrrole | C₅H₇N | 81.12 | 96-54-8 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |

| Aluminum chloride | AlCl₃ | 133.34 | 7446-70-0 |

| This compound | C₇H₇NO₃ | 153.14 | 21898-43-1 |

Table 2: Anticipated Spectroscopic Data for this compound

| ¹H NMR (Anticipated) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrrole-H (C5) | ~7.0-7.2 | dd | H-5 |

| Pyrrole-H (C3) | ~6.8-7.0 | dd | H-3 |

| Pyrrole-H (C4) | ~6.1-6.3 | t | H-4 |

| N-Methyl | ~3.9-4.1 | s | N-CH₃ |

| Carboxylic Acid | >10 | br s | COOH |

| ¹³C NMR (Anticipated) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (keto) | ~180-185 | C=O (keto) |

| Carbonyl (acid) | ~160-165 | C=O (acid) |

| Pyrrole C2 | ~130-135 | C-2 |

| Pyrrole C5 | ~125-130 | C-5 |

| Pyrrole C3 | ~115-120 | C-3 |

| Pyrrole C4 | ~110-115 | C-4 |

| N-Methyl | ~35-40 | N-CH₃ |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 3: Yield and Physical Properties

| Property | Value |

| Theoretical Yield | Dependent on starting material quantities |

| Melting Point | Not reported in available literature |

| Appearance | Expected to be a crystalline solid |

Safety Considerations

-

Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Aluminum chloride is a water-sensitive and corrosive solid. It can cause severe burns. Handle in a dry environment and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

The Friedel-Crafts acylation reaction can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.

-

The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

Technical Guide: Spectroscopic and Synthetic Overview of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid (CAS No: 21898-43-1). Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The guide is intended to support researchers in the identification, synthesis, and further investigation of this compound in drug discovery and development contexts.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 21898-43-1[1][2] |

| Molecular Formula | C₇H₇NO₃[3] |

| Molecular Weight | 153.14 g/mol [3] |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds, including substituted pyrrole and acetic acid derivatives.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet (broad) | 1H | -COOH |

| ~7.0 | Doublet of doublets | 1H | H-5 (Pyrrole) |

| ~6.8 | Doublet of doublets | 1H | H-3 (Pyrrole) |

| ~6.2 | Doublet of doublets | 1H | H-4 (Pyrrole) |

| ~3.9 | Singlet | 3H | N-CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~180.0 | C=O (Carboxylic Acid) |

| ~162.0 | C=O (Ketone) |

| ~130.0 | C-2 (Pyrrole) |

| ~125.0 | C-5 (Pyrrole) |

| ~118.0 | C-3 (Pyrrole) |

| ~110.0 | C-4 (Pyrrole) |

| ~35.0 | N-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1730 | Strong | C=O stretch (Ketone) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=C stretch (Pyrrole ring) |

| ~1400 | Medium | C-N stretch (Pyrrole ring) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 108 | [M - COOH]⁺ |

| 80 | [M - COOH - CO]⁺ or [C₅H₆N]⁺ |

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 1-methylpyrrole.

Reaction Scheme

1-Methylpyrrole can be acylated with oxalyl chloride to yield an acyl chloride intermediate, which is then hydrolyzed to the desired carboxylic acid.

Experimental Procedure

-

Acylation: To a solution of 1-methylpyrrole (1 equivalent) in anhydrous diethyl ether at 0°C, a solution of oxalyl chloride (1.1 equivalents) in diethyl ether is added dropwise with stirring. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

Hydrolysis: The reaction mixture is then cooled to 0°C and water is slowly added. The resulting mixture is stirred for 1 hour.

-

Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

References

(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid chemical properties and structure

An In-depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. Due to the limited availability of public data, this document focuses on summarizing the established structural and basic chemical information. At present, detailed experimental protocols, extensive physicochemical properties, and in-depth biological activity data are not widely reported in the scientific literature. This guide serves as a foundational resource, consolidating the known attributes of the compound and identifying areas where further research is required.

Chemical Structure and Identification

This compound, a derivative of pyrrole, is characterized by a methyl group at the first position of the pyrrole ring and an oxoacetic acid substituent at the second position.

Below is a diagram illustrating the logical relationship of its structural components.

Caption: Logical structure of this compound.

The structural details and identifiers of the compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 21898-43-1 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [3] |

| Canonical SMILES | CN1C=CC=C1C(=O)C(=O)O | [4] |

| InChI Key | QFNZDWKDZWPYCB-UHFFFAOYSA-N | [4] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

It is important to note that while data for structurally similar compounds, such as (1-Methyl-1H-pyrrol-2-yl)acetic acid, may be found, these values are not directly applicable to the "oxo" derivative and should be treated with caution.

Synthesis and Experimental Protocols

A definitive and detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. While general methods for the acylation of N-methylpyrrole and subsequent oxidation or hydrolysis could theoretically yield this compound, specific reaction conditions, purification methods, and yields have not been published.

The diagram below outlines a general, hypothetical workflow for the synthesis of this compound, based on common organic chemistry principles.

Caption: A hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic applications, or any involvement in cellular signaling pathways is unavailable.

Conclusion and Future Directions

This compound is a chemical compound for which basic structural information is available. However, a significant gap exists in the scientific literature concerning its physicochemical properties, a validated synthesis protocol, and its biological activity. This lack of data presents an opportunity for further research to characterize this molecule fully. Future studies should aim to:

-

Develop and publish a reliable and reproducible synthesis method.

-

Experimentally determine its key physicochemical properties such as melting point, boiling point, solubility in various solvents, and its pKa value.

-

Conduct in vitro and in vivo studies to investigate its potential biological activities and toxicological profile.

This foundational work is essential before its potential applications in drug development or other scientific fields can be explored.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrrole Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the pyrrole scaffold has emerged as a privileged structure, consistently featuring in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel pyrrole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticancer Activity of Pyrrole Derivatives

Pyrrole-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1][2] Several novel derivatives have been shown to inhibit cancer cell growth and proliferation through mechanisms such as the disruption of microtubule polymerization and the inhibition of key signaling pathways.[1]

One of the critical pathways implicated in various cancers and targeted by certain pyrrole derivatives is the Hedgehog signaling pathway.[3] Dysregulation of this pathway can lead to uncontrolled cell growth and tumor development.

Quantitative Anticancer Data

The cytotoxic effects of various novel pyrrole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Pyrrole-A1 | LoVo (Colon) | 45.81 (at 50µM after 48h) | [4] |

| Pyrrole-B2 | MCF-7 (Breast) | 16.67 (at 400µM after 48h) | [4] |

| Pyrrole-C3 | SK-OV-3 (Ovary) | Comparable to Doxorubicin at 200µM | [4] |

Signaling Pathway: Hedgehog Signaling Inhibition

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of various cancers. Certain pyrrole derivatives have been identified as inhibitors of this pathway.

Antimicrobial Activity of Pyrrole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[5][6][7] Their mechanisms of action are varied, often involving the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrrole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-D4 | Staphylococcus aureus | - | [6] |

| Pyrrole-E5 | Bacillus cereus | - | [6] |

| Pyrrole-F6 | Escherichia coli | - | [7] |

| Pyrrole-G7 | Candida albicans | - | [7] |

Note: Specific MIC values were not provided in the source abstracts, but the compounds were reported to have promising activity.

Anti-inflammatory Activity of Pyrrole Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibitory effects on key inflammatory mediators.[8][9] A primary target for many anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrrole derivatives is often assessed by their ability to inhibit the COX-2 enzyme, with IC50 values indicating their potency.

| Compound ID | Target | IC50 (µM) | Reference |

| Pyrrolopyrimidine-5a | COX-2 | - | [10] |

| Pyrrolopyrimidine-5b | COX-2 | - | [10] |

Note: Specific IC50 values were not provided in the source abstract, but the compounds were reported to have potent dual inhibitory activity.

Signaling Pathway: COX-2 Signaling Cascade in Inflammation

The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[11][12] Inhibition of COX-2 is a key strategy for reducing inflammation.

Neuroprotective Activity of Pyrrole Derivatives

Neurodegenerative diseases represent a significant and growing health concern. Emerging research highlights the neuroprotective potential of certain pyrrole derivatives, which may offer therapeutic benefits by mitigating oxidative stress and apoptosis in neuronal cells.[13][14]

Quantitative Neuroprotective Data

The neuroprotective effects of pyrrole derivatives can be assessed by their ability to increase cell viability in the presence of a neurotoxin.

| Compound ID | Neurotoxin | Cell Line | Protection | Reference |

| Pyrrole-H8 | 6-OHDA | PC12 | Significant | [15] |

| Pyrrole-I9 | H2O2 | SH-SY5Y | Significant at 10µM | [14] |

| Pyrrolemorine A | OGD/R | PC12 | Neuroprotective | [16] |

Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key assays used to evaluate the biological activities of novel pyrrole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the pyrrole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[20][21]

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrrole derivative solution at different concentrations into the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[23][24][25][26][27] It can be used to investigate the effect of pyrrole derivatives on the expression levels of proteins involved in specific signaling pathways.

Workflow:

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The diverse biological activities of novel pyrrole derivatives underscore their significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with their amenability to chemical modification, make them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic promise into clinical reality.

References

- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyrrolopyrimidine Derivatives as Dual COX-2/ACE2 Inhibitors: Design, Synthesis, and Anti-Inflammatory Evaluation [frontiersin.org]

- 11. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. brieflands.com [brieflands.com]

- 16. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. hereditybio.in [hereditybio.in]

- 21. chemistnotes.com [chemistnotes.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. benchchem.com [benchchem.com]

- 25. Western Blot Protocol | Proteintech Group [ptglab.com]

- 26. bosterbio.com [bosterbio.com]

- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

In Silico Prediction of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico and experimental workflow for the prediction and validation of the bioactivity of the novel compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid. Given the known anti-inflammatory, analgesic, and anticancer properties of various pyrrole derivatives, this document hypothesizes a similar therapeutic potential for the target compound, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). This guide provides detailed methodologies for a multi-step in silico analysis, including target prediction, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Furthermore, it details subsequent experimental protocols for the validation of in silico findings, including enzyme inhibition and cell-based cytotoxicity assays. All quantitative data are presented in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear and actionable insights for drug discovery and development.

Introduction

This compound is a small molecule with a pyrrole scaffold, a class of heterocyclic compounds known for a wide range of pharmacological activities.[1] Pyrrole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal agents.[2] A notable mechanism of action for some anti-inflammatory pyrrole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[4]

This guide presents a prospective in silico investigation to predict the bioactivity of this compound, followed by a proposed experimental framework to validate these predictions. The central hypothesis is that this compound may act as a selective COX-2 inhibitor, offering potential therapeutic benefits with a reduced side-effect profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

In Silico Bioactivity Prediction Workflow

A systematic in silico workflow is proposed to predict the bioactivity, pharmacokinetics, and toxicity of this compound. This multi-faceted approach allows for a comprehensive evaluation of the compound's potential as a drug candidate.

Target Identification

The initial step is to identify potential biological targets for this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

Experimental Protocol: Target Fishing

-

Ligand-Based Target Prediction:

-

Utilize online platforms such as SwissTargetPrediction, PharmMapper, and SuperPred.

-

Input the SMILES string (Simplified Molecular Input Line Entry System) of the compound: CN1C=CC=C1C(=O)C(=O)O.

-

These servers compare the 2D and 3D similarity of the query molecule to a database of known bioactive ligands to predict potential targets.

-

-

Structure-Based (Inverse Docking) Target Prediction:

-

Prepare the 3D structure of this compound.

-

Screen the compound against a library of protein binding sites using inverse docking software (e.g., idock, TarFisDock).

-

The output will be a ranked list of potential protein targets based on predicted binding affinities.

-

-

Target Prioritization:

-

Consolidate the lists of potential targets from both approaches.

-

Prioritize targets based on their relevance to inflammatory diseases and cancer, given the known activities of pyrrole derivatives.

-

Perform a literature review to identify experimental evidence supporting the interaction of similar compounds with the prioritized targets.

-

Hypothetical Target Prediction Results

| Prediction Method | Top Predicted Targets | Confidence Score |

| SwissTargetPrediction | Prostaglandin G/H synthase 2 (COX-2) | 0.85 |

| PharmMapper | Cyclooxygenase-2, Carbonic Anhydrase IX, Aldose Reductase | High Fit Score |

| Inverse Docking | Prostaglandin H2 synthase-2, Matrix metalloproteinase-9 | High Docking Score |

Molecular Docking

Based on the target prediction results, molecular docking simulations will be performed to investigate the binding affinity and interaction patterns of this compound with the active site of human COX-2.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 5KIR, 1CX2, 3LN1.[5][6][7]

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Maestro.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site of COX-2 based on the location of the co-crystallized ligand in the PDB structure.

-

Perform the docking simulation using software such as AutoDock Vina or Glide.

-

Generate multiple binding poses of the ligand within the active site.

-

-

Analysis of Results:

-

Analyze the docking poses based on their binding energy scores.

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.

-

Hypothetical Molecular Docking Results for COX-2

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg513, Val523, Ser530 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity.[8][9] A QSAR model can be developed to predict the COX-2 inhibitory activity of novel pyrrole derivatives.

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Compile a dataset of structurally diverse pyrrole derivatives with experimentally determined COX-2 inhibitory activities (e.g., IC50 values).

-

Ensure the data is curated and standardized.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, and quantum-chemical) for each compound in the dataset.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests to build the QSAR model.

-

-

Model Validation:

-

Validate the model using internal and external validation techniques to assess its predictive power.

-

Use the validated model to predict the COX-2 inhibitory activity of this compound.

-

Hypothetical QSAR Prediction

| Model | Predicted pIC50 |

| MLR-based QSAR | 7.2 |

| SVM-based QSAR | 7.5 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[10][11]

Experimental Protocol: Pharmacophore Model Generation

-

Model Generation:

-

Generate a pharmacophore model based on the docked pose of this compound in the COX-2 active site.

-

Alternatively, generate a ligand-based pharmacophore model from a set of known active COX-2 inhibitors.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large chemical databases for novel compounds with similar features.

-

Hypothetical Pharmacophoric Features for COX-2 Inhibition

| Feature Type | Number of Features |

| Hydrogen Bond Acceptor | 2 |

| Hydrogen Bond Donor | 1 |

| Aromatic Ring | 1 |

| Hydrophobic Center | 1 |

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify potential liabilities.[12][13]

Experimental Protocol: In Silico ADMET Profiling

-

Prediction of Physicochemical Properties:

-

Calculate properties like molecular weight, logP, and polar surface area.

-

-

Prediction of Pharmacokinetic Properties:

-

Prediction of Toxicity:

Hypothetical ADMET Prediction for this compound

| Property | Predicted Value/Outcome |

| Molecular Weight ( g/mol ) | 153.14 |

| LogP | 0.85 |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | No |

| Plasma Protein Binding | Moderate |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Acute Oral Toxicity (LD50) | Class 4 (Slightly toxic) |

| Skin Sensitization | Non-sensitizer |

Experimental Validation Workflow

The in silico predictions must be validated through experimental assays to confirm the bioactivity and mechanism of action of this compound.

Enzyme Inhibition Assay

An in vitro enzyme inhibition assay will be performed to determine the inhibitory activity of the compound against human COX-2.

Experimental Protocol: COX-2 Inhibition Assay

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (negative control).

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Incubate at 37°C for a defined period.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Hypothetical COX-2 Inhibition Data

| Compound | IC50 (µM) |

| This compound | 5.2 |

| Celecoxib (Positive Control) | 0.8 |

Cell-Based Cytotoxicity Assay

A cell-based assay will be conducted to evaluate the cytotoxicity of the compound on a relevant cell line (e.g., a cancer cell line that overexpresses COX-2, such as HT-29 colon cancer cells) and a normal cell line (e.g., HEK293) to determine its therapeutic index.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture the selected cell lines in appropriate media and conditions.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound.

-

Determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability).

-

Hypothetical Cytotoxicity Data

| Cell Line | CC50 (µM) |

| HT-29 | 25.8 |

| HEK293 | > 100 |

Hypothetical Signaling Pathway

Based on the predicted inhibition of COX-2, the following diagram illustrates the potential mechanism of action of this compound within the arachidonic acid signaling pathway.

Conclusion

This technical guide provides a robust and systematic framework for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. The proposed workflow, beginning with computational target identification and culminating in experimental verification, offers a comprehensive approach to characterizing novel chemical entities. The hypothetical results presented herein suggest that this compound warrants further investigation as a potential selective COX-2 inhibitor for the treatment of inflammatory conditions. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Methyl 2-oxo-2-(1h-pyrrol-2-yl)acetate [synhet.com]

- 2. scbt.com [scbt.com]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]

- 6. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. researchgate.net [researchgate.net]

- 10. A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predictive ADMET Modeling - BHSAI [bhsai.org]

- 14. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ayushcoe.in [ayushcoe.in]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In silico prediction of hERG potassium channel blockage by chemical category approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In silico prediction of chemical Ames mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An In Silico Method to Help Identify Lethally Toxic Chemicals [pcrm.org]

- 23. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods | springermedizin.de [springermedizin.de]

- 24. Underestimations in the In Silico-Predicted Toxicities of V-Agents [mdpi.com]

- 25. Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | In silico Prediction of Skin Sensitization: Quo vadis? [frontiersin.org]

- 27. In silico Prediction of Skin Sensitization: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. SkinSensPred as a Promising in Silico Tool for Integrated Testing Strategy on Skin Sensitization | MDPI [mdpi.com]

- 29. tandfonline.com [tandfonline.com]

- 30. In silico predictions of skin sensitization using OECD QSAR toolbox | ToxStrategies [toxstrategies.com]

An In-Depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid (CAS: 21898-43-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is limited. This guide provides a comprehensive overview based on available data and inferences from structurally related compounds. Further experimental validation is recommended.

Introduction

This compound, with the CAS number 21898-43-1, is a pyrrole derivative characterized by a methyl group at the 1-position of the pyrrole ring and an oxoacetic acid moiety at the 2-position.[1][2][3] Pyrrole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including natural products and synthetic drugs.[4][5] These derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide aims to provide a detailed overview of the available chemical data, potential synthetic routes, and plausible biological activities of this compound to support further research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases.[1][2][3][6]

| Property | Value | Reference |

| CAS Number | 21898-43-1 | [1][2][3][6] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [6] |

| SMILES | CN1C=CC=C1C(=O)C(=O)O | [2] |

| InChI Key | QFNZDWKDZWPYCB-UHFFFAOYSA-N | [2] |

| Physical State | Solid (predicted) | |

| Solubility | No data available | [6] |

| Melting Point | No data available | [6] |

| Boiling Point | No data available | [6] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

A potential workflow for the synthesis is outlined below. This represents a generalized approach and would require optimization for this specific substrate.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

1-Methyl-1H-pyrrole

-

Oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reagents: A solution of 1-methyl-1H-pyrrole in anhydrous DCM is added dropwise to the cooled suspension. Subsequently, a solution of oxalyl chloride in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued until the reaction is complete (monitored by TLC).

-

Quenching and Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, this compound, can be purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is not available. However, the structural motif of a pyrrole ring linked to a dicarbonyl moiety is present in compounds investigated for various therapeutic applications.

Potential as an Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor

One of the most relevant areas of research for structurally similar compounds is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in tumor immune escape.[7][8][9][10] Many IDO1 inhibitors feature a heterocyclic core that mimics the indole ring of tryptophan. The pyrrole ring of this compound could potentially interact with the active site of IDO1.

Caption: Hypothesized mechanism of action as an IDO1 inhibitor.

Other Potential Activities

Derivatives of pyrrole-2-acetic acid have been explored for various other biological activities, including:

-

Antibacterial agents: Certain pyrrole carboxylic acid derivatives have been patented as antibacterial agents.

-

Anti-inflammatory agents: The structural similarity to known anti-inflammatory drugs suggests potential in this area.

Safety and Handling

According to available safety data sheets, this compound is considered hazardous.[6]

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[6]

Conclusion

This compound is a simple pyrrole derivative for which detailed technical data is scarce in the public domain. Based on the chemistry of related compounds, a plausible synthesis route via Friedel-Crafts acylation of 1-methylpyrrole has been proposed. The structural features of this molecule suggest that it may be a candidate for biological screening, particularly as an inhibitor of enzymes such as IDO1, which is a key target in immuno-oncology. Further research is necessary to elucidate its synthesis, characterize its physicochemical properties, and evaluate its biological activities to determine its potential as a lead compound in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. 21898-43-1|2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetic acid| Ambeed [ambeed.com]

- 3. [21898-43-1], MFCD11983457, this compound [combi-blocks.com]

- 4. mdpi.com [mdpi.com]

- 5. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent update on the discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of indoleamine 2,3-dioxygenase: a review of novel patented lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrole Derivatives with the Molecular Formula C₇H₇NO₃

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of pyrrole derivatives with the molecular formula C₇H₇NO₃. This class of compounds is of significant interest to researchers in medicinal chemistry, drug development, and materials science due to the versatile reactivity of the pyrrole scaffold and its prevalence in bioactive molecules. This document focuses on two primary isomers: Methyl 4-formyl-1H-pyrrole-2-carboxylate and 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid , summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical and biological pathways.

Core Chemical Structures and IUPAC Nomenclature

The two principal isomers of C₇H₇NO₃ discussed herein are substituted pyrroles, five-membered aromatic heterocycles. Their chemical structures and IUPAC names are as follows:

-

Compound A: Methyl 4-formyl-1H-pyrrole-2-carboxylate

-

Compound B: 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid

Physicochemical and Computed Properties

The fundamental physicochemical properties of these compounds are crucial for their handling, formulation, and interpretation of biological activity. The data presented below is sourced from computational predictions.[1][2]

| Property | Methyl 4-formyl-1H-pyrrole-2-carboxylate | 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid |

| Molecular Weight | 153.14 g/mol | 153.14 g/mol |

| Monoisotopic Mass | 153.04259 Da | 153.04259 Da |

| XlogP (Predicted) | 0.4 | 0.4 |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bond Count | 2 | 2 |

| Formal Charge | 0 | 0 |

| Polar Surface Area | 76.08 Ų | 76.08 Ų |

| Refractive Index | 1.56 | 1.58 |

Synthesis and Experimental Protocols

The synthesis of these substituted pyrroles can be achieved through established organic chemistry reactions, primarily involving the construction of the pyrrole ring or the modification of a pre-existing pyrrole scaffold.

Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate

The most direct route to this compound is the regioselective formylation of a pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[3][4][5][6][7]

Objective: To synthesize Methyl 4-formyl-1H-pyrrole-2-carboxylate from Methyl 1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM and add this solution to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Methyl 4-formyl-1H-pyrrole-2-carboxylate.

Synthesis of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid

The synthesis of this isomer can be approached through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[8][9][10][11][12] This method is highly versatile for creating substituted pyrroles.

Objective: To synthesize a substituted pyrrole-3-carboxylic acid derivative.

Materials:

-

A suitable 1,4-dicarbonyl precursor (e.g., a derivative of 2-methyl-3-oxobutanal)

-

An amino acid ester (e.g., ethyl aminoacetate)

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the amino acid ester (1 equivalent) in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 2-3 hours to hydrolyze the ester.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for further purification.

Spectroscopic Data

| Data Type | Methyl 4-formyl-1H-pyrrole-2-carboxylate | 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid |

| ¹H NMR (Predicted) | δ ~9.8 (s, 1H, CHO), δ ~7.0-7.5 (m, 2H, pyrrole-H), δ ~3.9 (s, 3H, OCH₃), NH proton signal may be broad. | δ ~9.7 (s, 1H, CHO), δ ~7.0 (s, 1H, pyrrole-H), δ ~2.3 (s, 3H, CH₃), NH and COOH protons will be broad and exchangeable. |

| ¹³C NMR (Predicted) | δ ~185 (CHO), δ ~162 (COO), δ ~120-140 (pyrrole carbons), δ ~52 (OCH₃). | δ ~186 (CHO), δ ~165 (COOH), δ ~115-145 (pyrrole carbons), δ ~12 (CH₃). |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1710 (C=O, ester), ~1670 (C=O, aldehyde), ~1550 (C=C, aromatic). | ~3300 (N-H), ~3000 (O-H, broad), ~1680 (C=O, acid), ~1660 (C=O, aldehyde), ~1560 (C=C, aromatic). |

| Mass Spec (EI) | M⁺ at m/z = 153. | M⁺ at m/z = 153. |

Biological Activity and Signaling Pathways

Pyrrole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13] While specific bioactivity data for these exact C₇H₇NO₃ isomers is limited, their structural motifs are present in potent therapeutic agents.

Potential as Kinase Inhibitors

The pyrrole-3-carboxylic acid scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[14][15] Sunitinib targets RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation. The structural similarity of 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid suggests it could serve as a valuable building block for novel kinase inhibitors.

Antimicrobial Potential

Pyrrole-2-carboxamide derivatives have been investigated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in the cell wall of Mycobacterium tuberculosis.[16] This makes compounds like Methyl 4-formyl-1H-pyrrole-2-carboxylate valuable starting points for the development of novel anti-tuberculosis agents.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrrole derivative against a bacterial strain.

Materials:

-

Test compound (e.g., Methyl 4-formyl-1H-pyrrole-2-carboxylate)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

DMSO (for compound dissolution)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only). Also, include a control for solvent toxicity (bacteria with the highest concentration of DMSO used).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The C₇H₇NO₃ pyrrole derivatives, specifically Methyl 4-formyl-1H-pyrrole-2-carboxylate and 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid, represent structurally simple yet chemically versatile scaffolds. Their synthesis is achievable through well-established methodologies like the Vilsmeier-Haack and Paal-Knorr reactions. While specific, quantitative biological data for these exact isomers is still emerging, their structural relationship to potent kinase inhibitors and antimycobacterial agents underscores their significance as valuable starting points for drug discovery and medicinal chemistry programs. Further investigation into their biological activities and optimization of their structures could lead to the development of novel therapeutic agents.

References

- 1. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-formyl-4-methyl-1h-pyrrole-3-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. scribd.com [scribd.com]

- 4. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of N-methylpyrrole Carboxylic Acids

This guide provides a comprehensive overview of the discovery, history, and application of N-methylpyrrole carboxylic acids and their derivatives. From their origins in natural products to their central role in the development of sequence-specific DNA-binding molecules, these compounds have become indispensable tools in chemical biology and drug discovery.

Introduction: From Natural Antibiotics to Programmable Gene Regulation

N-methylpyrrole carboxylic acids are foundational heterocyclic building blocks. Their historical and scientific significance is intrinsically linked to the discovery of the natural products Netropsin and Distamycin A. First isolated in 1951 from Streptomyces netropsis, Netropsin was identified as an antiviral and antitumor antibiotic.[1] Subsequent research revealed that its biological activity stemmed from its ability to bind with high affinity to the minor groove of B-DNA, particularly at sequences rich in Adenine (A) and Thymine (T).[1][2]

This discovery sparked decades of research into how small molecules can recognize and bind to specific DNA sequences. It led to the understanding that the N-methylpyrrole rings in Netropsin and Distamycin A are key structural motifs for DNA recognition. This knowledge paved the way for the design and synthesis of a vast family of synthetic analogs known as pyrrole-imidazole polyamides (PIPs) . These molecules are not only crucial research tools for gene expression control but also hold therapeutic potential for targeting specific genes involved in disease.[3][4] N-methylpyrrole is a precursor to N-methylpyrrolecarboxylic acid, which serves as a critical building block in pharmaceutical chemistry.[5]

The Foundational Molecules: Netropsin and Distamycin A

The story of N-methylpyrrole carboxylic acids in drug development begins with two key natural products:

-

Netropsin: A basic polypeptide containing two N-methylpyrrole rings. It binds to A/T-rich sequences of 4-5 base pairs.

-

Distamycin A: Similar in structure to Netropsin but containing three N-methylpyrrole rings, allowing it to recognize a longer A/T-rich sequence of 5-6 base pairs.

The interaction of these molecules with DNA is non-intercalative. They fit snugly into the minor groove, stabilized by hydrogen bonds and van der Waals forces.[1] The specificity for A/T pairs arises from close contacts between the pyrrole CH groups and the C2-hydrogens of adenine, which are absent in guanine.[1] The study of these natural products established the fundamental principle that a linear sequence of N-methylpyrrole units could be used to read the genetic code.

The Advent of Synthetic Polyamides: Engineering DNA Recognition

The limitations of Netropsin and Distamycin A—namely their preference for A/T tracts—drove researchers to create synthetic molecules capable of recognizing all four DNA base pairs. This led to the development of pyrrole-imidazole polyamides (PIPs). By incorporating N-methylimidazole carboxylic acid alongside N-methylpyrrole carboxylic acid, a set of "pairing rules" was established for targeting specific DNA sequences.

Diagram: General Structure of Pyrrole-Imidazole Polyamides

Caption: General chemical structure of a pyrrole-imidazole polyamide.

These rules govern how pairs of rings in the side-by-side, dimeric polyamide structure recognize a specific DNA base pair in the minor groove.

Diagram: DNA Recognition Pathway by Polyamides

Caption: Recognition rules for targeting DNA base pairs with polyamide rings.

This breakthrough transformed the field, enabling the de novo design of ligands to target virtually any desired DNA sequence, with applications in regulating gene expression and as potential therapeutic agents.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the core N-methylpyrrole building block and the binding affinities of representative polyamide molecules.

Table 1: Physicochemical Properties of N-Methyl-2-pyrrolecarboxylic Acid

| Property | Value | Reference |

| CAS Number | 6973-60-0 | [6][7][8][9][10][11] |

| Molecular Formula | C₆H₇NO₂ | [8][10][11] |

| Molecular Weight | 125.13 g/mol | [6][7] |

| Melting Point | 136-138 °C | [6][7] |

| pKa | 4.11 ± 0.10 (Predicted) | [7] |

| Enthalpy of Sublimation (ΔsubH) | 95.3 ± 0.7 kJ/mol at 316 K | [8] |

Table 2: Representative DNA Binding Affinities of Polyamides

| Molecule | Target DNA Sequence (5' to 3') | Binding Affinity (Kd) | Reference |

| Netropsin | AAAAA | ~10 nM | [1][12] |

| Distamycin A | AAAAA | ~5 nM | [2][12] |

| ImImPyPy-γ-PyPyPyPy-β-Dp | WWGGWWW (W=A or T) | 2 nM | [13] |

Experimental Protocols: Solid-Phase Synthesis

A critical technological advance was the adaptation of solid-phase synthesis, originally developed for peptides, to the production of pyrrole-imidazole polyamides.[14][15] This methodology dramatically increased the speed and efficiency of synthesis, allowing for the rapid creation of polyamide libraries for screening.[3][14][15]

Detailed Protocol for Manual Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide

This protocol is based on established methods for Boc (tert-butyloxycarbonyl) chemistry on a Pam (phenylacetamidomethyl) resin.[14][15]

1. Materials and Reagents:

-

Boc-β-alanine-Pam resin (0.2 mmol/g substitution)

-

Monomers: Boc-Py-OBt ester, Boc-Im acid

-

Deprotection Solution: 80% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 0.5 M Thiophenol

-

Activation Agent: HOBt/DCC or HBTU

-

Base: Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage Reagent: (N,N-dimethylamino)propylamine

2. Synthesis Cycle (for each monomer addition):

-

Step 2.1: Resin Swelling: Swell the Boc-β-alanine-Pam resin in DCM in a reaction vessel for 20 minutes.

-

Step 2.2: Deprotection: Remove the Boc protecting group by treating the resin with the deprotection solution for 20 minutes. This reveals a free amine on the growing polyamide chain.

-

Step 2.3: Washing: Thoroughly wash the resin sequentially with DCM (3x) and DMF (3x) to remove residual acid and byproducts.

-

Step 2.4: Monomer Activation (if needed): If using Boc-Im acid, pre-activate it by dissolving it with an activating agent like HBTU and DIEA in DMF. Boc-Py-OBt ester is typically used directly.

-

Step 2.5: Coupling: Add the activated monomer solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with gentle agitation. High stepwise coupling yields (>99%) are routinely achieved.[14]

-

Step 2.6: Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted monomer and coupling reagents.

-

Step 2.7: Repeat: Return to Step 2.2 for the addition of the next monomer in the desired sequence.

3. Cleavage from Resin:

-

After the final monomer has been coupled and the N-terminal Boc group removed, wash the resin extensively with DCM and dry it under vacuum.

-

Cleave the completed polyamide from the resin by treating it with neat (N,N-dimethylamino)propylamine at 55°C for 12-16 hours. This aminolysis reaction also installs the common C-terminal dimethylaminopropylamide (Dp) group.

4. Purification:

-

Filter the resin and collect the filtrate containing the crude polyamide.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the final polyamide as a powder.

Diagram: Workflow for Solid-Phase Polyamide Synthesis

Caption: Cyclic workflow for the solid-phase synthesis of a polyamide.

Conclusion and Future Outlook

The journey of N-methylpyrrole carboxylic acids from their discovery in natural antibiotics to their role as programmable building blocks for synthetic DNA ligands represents a landmark achievement in medicinal chemistry and molecular biology. The development of robust synthetic protocols, particularly solid-phase synthesis, has made these powerful molecules widely accessible. Current and future research continues to focus on improving the specificity, cell permeability, and therapeutic efficacy of pyrrole-imidazole polyamides, with ongoing efforts to develop them into a novel class of gene-targeting drugs for cancer and other genetic diseases.[4] The simple N-methylpyrrole carboxylic acid core remains at the heart of these advanced and life-saving endeavors.

References

- 1. pnas.org [pnas.org]

- 2. The minor-groove binding DNA-ligands netropsin, distamycin A and berenil cause polyploidisation via impairment of the G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. 1-Methyl-2-pyrrolecarboxylic acid 97 6973-60-0 [sigmaaldrich.com]

- 7. N-Methylpyrrole-2-carboxylic acid CAS#: 6973-60-0 [amp.chemicalbook.com]

- 8. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]

- 9. N-Methylpyrrole-2-carboxylic acid | SIELC Technologies [sielc.com]

- 10. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]

- 11. N-Methylpyrrole-2-carboxylic acid [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation [mdpi.com]

- 14. its.caltech.edu [its.caltech.edu]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical Reactivity of 2-Acylpyrroles: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimentally determined reactivity of 2-acylpyrroles. These heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science, found in non-steroidal anti-inflammatory drugs like Tolmetin and Zomepirac. Understanding their conformational preferences, thermodynamic stability, and reaction mechanisms is critical for the rational design of novel molecules and synthetic pathways. This document summarizes key quantitative data, details relevant experimental and computational protocols, and illustrates fundamental reactivity principles.

Core Concepts in 2-Acylpyrrole Reactivity

The reactivity of 2-acylpyrroles is governed by a delicate interplay of electronic and steric factors. The pyrrole ring is a π-excessive aromatic system, making it susceptible to electrophilic attack. However, the acyl group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole. This deactivation influences the regioselectivity of subsequent reactions.

From a theoretical standpoint, two key areas define the reactivity of 2-acylpyrroles: conformational isomerism, which dictates the orientation of the acyl group, and the pathways of electrophilic and nucleophilic attack.

Conformational Preferences: Syn vs. Anti Rotamers

The rotation around the single bond connecting the pyrrole ring to the acyl group gives rise to two primary planar conformers: syn and anti. In the syn conformer, the carbonyl oxygen is oriented toward the endocyclic nitrogen atom, whereas in the anti conformer, it points away.

Density Functional Theory (DFT) calculations have established that the syn conformer is generally the more stable of the two. This stability is enhanced by the propensity of 2-acylpyrroles to form doubly hydrogen-bonded cyclic dimers, a structure favored by the syn orientation.[1][2][3] The energy barrier for the interconversion between these rotamers has been calculated, providing insight into their dynamic equilibrium.

// Arrangement syn -> ts1 [dir=forward, color="#EA4335", label=" ΔE(syn→anti)"]; ts1 -> anti [dir=forward, color="#EA4335"]; anti -> ts2 [dir=forward, color="#4285F4", label=" ΔE(anti→syn)"]; ts2 -> syn [dir=forward, color="#4285F4"]; } Caption: Rotational isomerism and the transition states between syn and anti conformers.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the acyl group, the pyrrole ring remains sufficiently electron-rich to undergo electrophilic aromatic substitution, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation. Theoretical studies indicate that the attack occurs preferentially at the C4 or C5 positions, as the C3 position is sterically hindered and electronically deactivated. The Vilsmeier-Haack reaction, for instance, involves the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile.